molecular formula C27H26Cl2N2O5 B2404304 diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 339028-63-6

diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate

Cat. No. B2404304
CAS RN: 339028-63-6
M. Wt: 529.41
InChI Key: QUTMHJOPVJWQGH-UHFFFAOYSA-N
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Description

This compound, also known as 1,3-diethyl 2-[({4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrrol-3-yl}amino)methylidene]propanedioate , is a complex organic molecule with the molecular formula C27H26Cl2N2O5 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including benzoyl, dichlorobenzyl, methyl, pyrrol, amino, methylene, and malonate groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the retrieved sources.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 609.2±55.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -1.46±0.70 .

Scientific Research Applications

Chemical Interactions and Derivative Formation

Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate, a complex chemical compound, is involved in various chemical interactions and the formation of derivatives. For instance, it's involved in the formation of β-hydrazides of malonic acids, their decarboxylated products, and dihydrazides as main products in low yields. Its derivatives resist pyrazolidinedione formation and exhibit different reactivity patterns based on structural modifications, such as the presence of benzoyl or phenylamino groups (Woodruff & Polya, 1975).

Supramolecular Assembly and Non-Covalent Interactions

The compound also plays a role in the study of supramolecular assemblies. Derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) show co-planar molecular structures and strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motifs and chelate rings. These structures demonstrate the significance of non-covalent interactions, such as hydrogen bonding and Cl⋯Cl interactions, in the stability and formation of supramolecular assemblies (Shaik et al., 2019).

Formation of Heterocyclic Compounds

Moreover, this compound is crucial in synthesizing heterocyclic compounds. For instance, its reactions with various active methylene compounds under specific conditions lead to the formation of heterocyclic derivatives. These reactions demonstrate the compound's reactivity and its potential application in synthesizing complex molecular structures, offering insights into the mechanisms of cyclization and molecular interaction (La-ongthong et al., 2022).

Synthetic Applications in Organic Chemistry

The compound's synthetic utility is further demonstrated in various organic reactions. For instance, it is used in the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, highlighting its role in synthesizing pharmacologically relevant compounds and its potential in the field of medicinal chemistry (Wang, Fawwaz, & Heertum, 1995).

properties

IUPAC Name

diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTMHJOPVJWQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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